molecular formula C20H26N4O3 B2504917 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1251627-84-5

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2504917
CAS No.: 1251627-84-5
M. Wt: 370.453
InChI Key: FCGPTVLRWAPRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrimidine ring, a morpholine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethyl acetoacetate and urea under acidic conditions.

    Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using N-methyl-3-methylphenylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors, which could lead to the development of new medications.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-2-morpholin-4-ylethanamine: This compound shares the morpholine and methylphenyl groups but lacks the pyrimidine ring.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar morpholine group and pyridine ring but differs in the acetamide moiety.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxo-1,3-dihydro-2H-indole: This compound contains a morpholine group and a different heterocyclic ring.

Uniqueness

The uniqueness of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide lies in its combination of functional groups. The presence of the pyrimidine ring, morpholine moiety, and acetamide group in a single molecule provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-16-13-18(25)24(20(21-16)23-8-10-27-11-9-23)14-19(26)22(3)17-7-5-6-15(2)12-17/h5-7,12-13H,4,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGPTVLRWAPRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N(C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.